molecular formula C8H5F3N2O B8401370 2-Pyridinecarbonitrile, 5-(2,2,2-trifluoro-1-hydroxyethyl)-

2-Pyridinecarbonitrile, 5-(2,2,2-trifluoro-1-hydroxyethyl)-

Cat. No. B8401370
M. Wt: 202.13 g/mol
InChI Key: MLMXTAUTVHOFHY-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of 6-cyano-3-pyridinecarboxaldehyde (364 mg, 2.76 mmol), (trifluoromethyl)trimethylsilane (490 μL, 3.31 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 276 μL, 0.276 mmol) and tetrahydrofuran (7.0 mL), the mixture was stirred and reacted at room temperature for 5 hours. Then, purification by column chromatography (hexane/ethyl acetate=7/3) was performed to give 2-cyano-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound ES) (455 mg, yield: 82%).
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
490 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][CH:4]=1)#[N:2].[F:11][C:12]([Si](C)(C)C)([F:14])[F:13].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:10])[C:12]([F:14])([F:13])[F:11])=[CH:7][N:8]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
364 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=N1)C=O
Step Two
Name
Quantity
490 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Then, purification by column chromatography (hexane/ethyl acetate=7/3)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=C(C=C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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